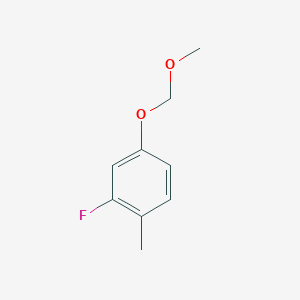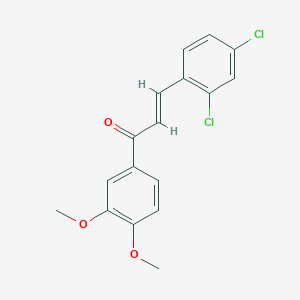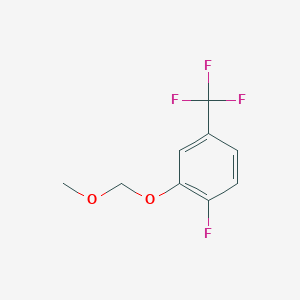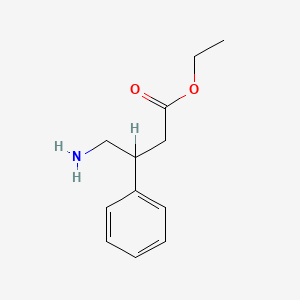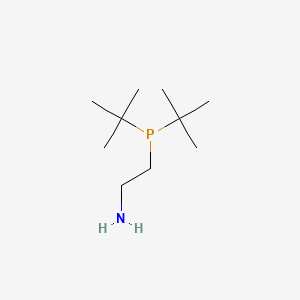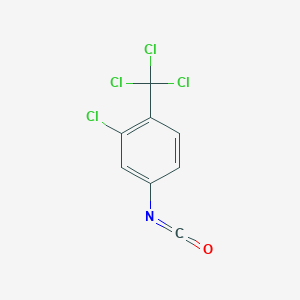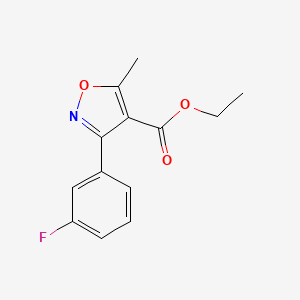
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
説明
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, also known as EFC, is a compound with a wide range of applications in scientific research. It is a versatile chemical that can be used to synthesize a variety of compounds and has been used in a variety of experiments in the fields of biochemistry, physiology and pharmacology. EFC is a relatively new compound, and its potential applications are only beginning to be explored.
科学的研究の応用
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including aryl and alkyl esters, amides, and ethers. It has also been used in the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. In addition, Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has been used in the synthesis of drugs and pharmaceuticals, including antibiotics and anti-inflammatory agents.
作用機序
The mechanism of action of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the target tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are not fully understood. However, it is believed that the compound has a variety of effects, depending on the target tissue. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and cognitive performance. In addition, it has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of a variety of conditions.
実験室実験の利点と制限
One of the major advantages of using Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate in lab experiments is its high yield and low cost. The compound is relatively easy to synthesize and can be obtained in a high yield of up to 90%. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is its potential toxicity. The compound has been shown to be toxic in high concentrations and should be handled with care in the laboratory.
将来の方向性
The potential applications of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are only beginning to be explored. In the future, the compound may be used to synthesize a variety of compounds, including drugs and pharmaceuticals. In addition, the compound may be used in the development of new treatments for a variety of diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound may be used in the development of new drugs for the treatment of depression and anxiety. Finally, the compound may be used in the development of new methods for diagnosing and treating a variety of medical conditions.
特性
IUPAC Name |
ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSZNUSOIVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624544 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
917388-62-6 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


